Home > Products > Screening Compounds P29156 > Human islet amyloid polypeptide
Human islet amyloid polypeptide -

Human islet amyloid polypeptide

Catalog Number: EVT-245597
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Human islet amyloid polypeptide is synthesized in the pancreas, specifically within the beta cells of the islets of Langerhans. It originates from a precursor molecule known as preproislet amyloid polypeptide, which undergoes several processing steps to yield the mature peptide. This precursor comprises 89 amino acids, with the initial 22 forming a signal sequence that directs the peptide to the secretory pathway .

Classification

Human islet amyloid polypeptide belongs to a class of peptides known as neuroendocrine hormones. It is classified under the family of amylin-like peptides, which are characterized by their ability to form amyloid fibrils. The peptide's sequence shows significant conservation across species, although variations exist that influence its amyloidogenic properties .

Synthesis Analysis

Methods

The synthesis of human islet amyloid polypeptide can be achieved through various methods, including recombinant DNA technology and solid-phase peptide synthesis. The latter has been particularly effective, utilizing techniques such as Fmoc (fluorenylmethyloxycarbonyl) chemistry to facilitate the stepwise addition of amino acids.

Technical Details

  1. Recombinant Expression: Cloning and expression systems in mammalian cells have been successfully employed to produce human islet amyloid polypeptide. This method allows for post-translational modifications that are essential for proper folding and function .
  2. Solid-Phase Synthesis: In solid-phase synthesis, protected amino acids are sequentially added to a resin-bound growing peptide chain. The use of pseudoproline dipeptides has been noted to enhance solubility and yield during synthesis, minimizing aggregation during production .
Molecular Structure Analysis

Structure

Human islet amyloid polypeptide consists of a single chain of 37 amino acids, characterized by an amphipathic structure that facilitates its ability to aggregate into amyloid fibrils. The peptide contains a notable region (amino acids 20-29) that is critical for its aggregation properties .

Data

X-ray crystallography and nuclear magnetic resonance studies have provided insights into the secondary structure of human islet amyloid polypeptide, revealing a tendency to adopt alpha-helical conformations in solution, which can transition to beta-sheet structures upon aggregation .

Chemical Reactions Analysis

Reactions

Human islet amyloid polypeptide undergoes several chemical modifications post-synthesis that can influence its aggregation propensity:

  1. Deamidation: The asparagine residues within the peptide are susceptible to spontaneous deamidation, leading to structural changes that may enhance amyloid formation .
  2. Disulfide Bond Formation: The formation of disulfide bonds between cysteine residues stabilizes the mature peptide structure and influences its aggregation behavior.

Technical Details

The deamidation process involves the conversion of asparagine residues into aspartate or isoaspartate through a cyclic succinimide intermediate, which alters charge properties and solubility .

Mechanism of Action

Process

The mechanism by which human islet amyloid polypeptide exerts its biological effects involves several pathways:

  1. Regulation of Insulin Secretion: It modulates insulin release from pancreatic beta cells in response to glucose levels.
  2. Inhibition of Glucagon Secretion: By suppressing glucagon release from alpha cells, it helps maintain glucose homeostasis.
  3. Satiety Regulation: Human islet amyloid polypeptide contributes to feelings of satiety by acting on central nervous system receptors .

Data

Studies indicate that dysfunctional processing or secretion of human islet amyloid polypeptide correlates with increased risk for type 2 diabetes due to impaired glucose regulation and heightened amyloid deposition in pancreatic tissues .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 4 kDa.
  • Solubility: Human islet amyloid polypeptide exhibits poor solubility in aqueous solutions at high concentrations, contributing to its propensity for aggregation.

Chemical Properties

  • Stability: The peptide's stability can be affected by pH and temperature; it tends to aggregate under physiological conditions.
  • Aggregation Behavior: Aggregation kinetics are influenced by factors such as concentration, presence of other proteins (like insulin), and environmental conditions (pH, ionic strength) .
Applications

Scientific Uses

Human islet amyloid polypeptide serves several important roles in scientific research:

  1. Diabetes Research: It is extensively studied for its role in type 2 diabetes pathogenesis, particularly regarding amyloid formation and beta-cell dysfunction.
  2. Drug Development: Understanding its structure-function relationship aids in designing therapeutic agents aimed at preventing or reversing amyloid formation.
  3. Biomarker Studies: Human islet amyloid polypeptide levels are investigated as potential biomarkers for metabolic diseases related to insulin resistance and beta-cell health .
Introduction to hIAPP in Metabolic and Neurodegenerative Pathology

Historical Discovery and Clinical Significance in Type 2 Diabetes Mellitus (T2DM)

Human Islet Amyloid Polypeptide (hIAPP), also known as amylin, was first described in 1901 as "islet hyalinization" in pancreatic tissues of diabetic patients [1] [6]. Its identity remained elusive until 1986, when Westermark isolated it from insulinoma tissue as a 37-amino acid peptide structurally related to calcitonin gene-related peptide (CGRP) [1]. By 1987, it was formally designated hIAPP and linked mechanistically to Type 2 Diabetes Mellitus (T2DM). Pathological studies revealed amyloid deposits containing hIAPP in ~90% of T2DM pancreata [1], correlating with β-cell loss and disease progression. Clinically, hIAPP circulates at 4–25 pmol/L in healthy individuals and is co-secreted with insulin in a 1:100 ratio [6]. Its amyloidogenicity arises from residues 20–29 (SNNFGAILSS), which lack the proline substitutions found in rodent IAPP that confer resistance to aggregation [1] [9].

Table 1: Key Historical Milestones in hIAPP Research

YearDiscoverySignificance
1901Islet hyalinization observedFirst description of amyloid deposits in diabetic pancreas
1986Insulinoma amyloid peptide isolatedStructural identification of hIAPP
1987Link to T2DM pathogenesis establishedhIAPP named and characterized as a key factor in β-cell toxicity
2020hIAPP protofibrils identified as cytotoxic agentsExplained mechanism of β-cell dysfunction

hIAPP as a Cross-Pathological Agent in Alzheimer’s Disease (AD)

hIAPP exhibits striking structural and functional parallels with amyloid-β (Aβ), the pathogenic peptide in Alzheimer’s disease. Both peptides:

  • Share β-sheet propensity and form cross-β spine aggregates [6]
  • Are degraded by insulin-degrading enzyme (IDE) and neprilysin [6]
  • Bind heparan sulfate proteoglycans during aggregation [6]Epidemiological studies reveal T2DM patients have a 2-3-fold increased risk of developing AD [6]. Mechanistically, peripheral hIAPP crosses the blood-brain barrier and co-aggregates with Aβ, accelerating amyloid deposition. In hIAPP transgenic mice, hippocampal Aβ injections exacerbate olfactory dysfunction and reduce neural stem cells in the subventricular zone by 45% [5]. hIAPP/Aβ heterocomplexes exhibit enhanced neurotoxicity, impairing synaptic plasticity and adult neurogenesis more potently than either peptide alone [5] [10].

Table 2: Comparative Pathobiology of hIAPP and Aβ

FeaturehIAPP (T2DM)Aβ (AD)Cross-Pathogenic Interactions
Precursor proteinProIAPP (89 aa)APP (770 aa)Shared processing enzymes (IDE, BACE1)
Toxic conformationOligomers/protofibrilsSoluble oligomersCo-aggregation seeds amyloidogenesis
Primary organ toxicityPancreatic β-cellsNeurons/synapsesSynergistic neurotoxicity in AD-T2DM comorbidity
Degradation pathwaysIDE, neprilysinIDE, neprilysinCompetitive inhibition of shared proteases

Evolutionary Conservation and Species-Specific Amyloidogenicity

The amyloidogenicity of hIAPP is a human-specific vulnerability among mammals. While hIAPP readily forms cytotoxic aggregates, rodent IAPP (rIAPP) is non-amyloidogenic due to three proline substitutions within the 20–29 domain:

  • His18Pro
  • Ala25Pro
  • Ser28Pro [1] [9]These prolines introduce structural kinks that prevent β-sheet formation. Evolutionary analyses suggest this divergence occurred ~40 million years ago in rodent lineages, possibly as an adaptive mechanism against amyloid toxicity [3]. Notably, primates and cats share the amyloidogenic sequence, explaining their susceptibility to T2DM-like pathology. This species specificity has complicated animal modeling; transgenic mice expressing hIAPP (but not rIAPP) develop islet amyloid, β-cell apoptosis, and hyperglycemia, confirming the causative role of hIAPP in T2DM [1].

Properties

Product Name

Human islet amyloid polypeptide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.